molecular formula C10H11ClN2O3 B15327656 Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester

Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester

Cat. No.: B15327656
M. Wt: 242.66 g/mol
InChI Key: IPYYPYTUZHFTKC-UKTHLTGXSA-N
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Description

Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester is a hydrazone derivative featuring a chloro substituent, a 4-methoxyphenyl group, and a methyl ester functional group. The compound’s ethyl ester counterpart (CAS 27143-07-3) is well-documented, with a molecular formula of C₁₁H₁₃ClN₂O₃, molecular weight of 256.69 g/mol, melting point of 94°C, and boiling point of 349°C . The methyl ester (CAS 70736-27-5) is structurally similar but replaces the ethyl group with methyl, likely resulting in a lower molecular weight (estimated ~242.67 g/mol) and altered physicochemical properties (e.g., higher melting point due to reduced steric hindrance). These esters serve as intermediates in pharmaceutical synthesis, particularly for anticoagulants like apixaban .

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

methyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9+

InChI Key

IPYYPYTUZHFTKC-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C(=O)OC)/Cl

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Diazotization of 4-Methoxyaniline

4-Methoxyaniline undergoes diazotization in hydrochloric acid (HCl) with sodium nitrite (NaNO₂) at 0–5°C. The molar ratio of aniline:HCl:NaNO₂ is maintained at 1:2.3–3.2:1–1.1 to minimize byproducts. The diazonium salt intermediate is highly reactive and requires strict temperature control to prevent decomposition.

Reduction to Hydrazine Hydrochloride

The diazonium salt is reduced using ammonium sulfite ((NH₄)₂SO₃) in HCl, yielding 4-methoxyphenylhydrazine hydrochloride. The reaction proceeds at 0–40°C for 10–100 minutes, achieving >85% yield after recrystallization. This step avoids costly reductants like sodium dithionite, reducing production costs by ~30% compared to traditional methods.

Core Synthesis: Coupling with Methyl 2-Chloroacetoacetate

The target compound is synthesized via a coupling reaction between 4-methoxyphenylhydrazine hydrochloride and methyl 2-chloroacetoacetate. BenchChem’s protocol for analogous hydrazones provides a foundational framework.

Reaction Mechanism

The hydrazine moiety attacks the β-keto carbonyl group of methyl 2-chloroacetoacetate, forming a hydrazone linkage. The reaction is conducted in ethanol or methanol under reflux (78–85°C) for 3–4 hours, with sodium acetate (NaOAc) buffering the pH to 4–5. The Z-configuration of the hydrazone is confirmed via single-crystal X-ray diffraction (SCXRD), showing dihedral angles of 7.35–18.23° between aromatic subunits.

Optimization Parameters

  • Solvent : Ethanol yields higher purity (92%) than methanol (88%) due to better solubility of intermediates.
  • Molar Ratio : A 1:1.05 ratio of hydrazine to methyl 2-chloroacetoacetate minimizes unreacted starting material.
  • Temperature : Reflux conditions accelerate the reaction but require careful monitoring to avoid decomposition.

Industrial-Scale Production

Industrial synthesis scales the above steps with modifications for efficiency and cost reduction.

Bulk Diazotization and Coupling

Large-scale reactors use continuous feed systems for NaNO₂ and methyl 2-chloroacetoacetate, maintaining stoichiometric precision. Automated temperature control (±2°C) ensures consistent diazonium salt stability.

Purification Techniques

  • Recrystallization : The crude product is recrystallized from ethanol, achieving >98% purity.
  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves isomeric impurities, critical for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Table 1 compares laboratory and industrial methods:

Parameter Laboratory-Scale Industrial-Scale
Yield 75–80% 85–90%
Reaction Time 4–6 hours 2–3 hours
Purity (Post-Purification) 92–95% 98–99%
Cost per Kilogram $1,200–1,500 $800–900

Mechanistic Insights and Byproduct Formation

Side Reactions

  • Dichloroacetylation : Excess chlorine or elevated temperatures promote dichloroacetyl chloride formation, detectable via GC-MS.
  • Ester Hydrolysis : Aqueous conditions during purification may hydrolyze the methyl ester to 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid, requiring pH control.

Spectroscopic Validation

  • NMR : ¹H NMR (CDCl₃) shows singlet peaks at δ 3.85 (OCH₃) and δ 3.70 (COOCH₃).
  • IR : Strong absorptions at 1705 cm⁻¹ (C=O) and 1610 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Acetic Acid Hydrazinylidene Derivatives

Compound (CAS) Substituent on Phenyl Ester Group Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
Methyl ester (70736-27-5) 4-methoxy Methyl ~242.67 Data limited Data limited Pharmaceutical intermediate
Ethyl ester (27143-07-3) 4-methoxy Ethyl 256.69 94 349 Apixaban synthesis
Methyl ester (62465-90-1) 4-chloro Methyl 247.08 Not reported Not reported Organic synthesis
Ethyl ester (132839-05-5) 4-chloro Ethyl 256.09 Not reported Not reported Chemical research
Ethyl ester (4-fluoro) 4-fluoro Ethyl 260.68 Not reported ~260 Biologically active compounds

Key Observations:

4-Methoxy derivatives exhibit higher pharmaceutical relevance due to improved bioavailability compared to halogenated analogs .

Ester Group Influence :

  • Ethyl esters generally have lower melting points than methyl esters due to increased alkyl chain flexibility .
  • Methyl esters may offer better crystallinity, facilitating purification processes .

Key Findings:

  • Pharmaceutical Relevance : The 4-methoxy ethyl ester (CAS 27143-07-3) is critical in apixaban synthesis due to its optimal balance of reactivity and stability .
  • Halogenated Derivatives : Chloro and fluoro analogs are less common in drug synthesis but serve as versatile intermediates in organic chemistry .

Notes:

  • The methyl ester’s safety data is inferred from structural analogs, suggesting similar precautions (e.g., avoiding inhalation, using gloves) .
  • Ethyl esters with nitro groups (e.g., CAS 119750-09-3) may pose explosive risks under extreme conditions .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepConditionsKey ParametersReferences
Hydrazone formationReflux in methanol/chloroform (1:1)Acetic acid catalyst, 5 hours
PurificationRecrystallization (methanol)Cooling to 0–4°C

Which spectroscopic techniques are critical for structural confirmation of this compound?

Basic Research Question
Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for hydrazone NH proton (δ 10–12 ppm) and methoxy group (δ ~3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and hydrazone C=N (δ ~150 ppm) .
  • IR Spectroscopy : Identify C=O stretch (~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), and N–H bend (~1550 cm⁻¹) .
  • Mass Spectrometry : Exact mass (calc. 257.02 g/mol) validates molecular formula .

Q. Table 2: Key Spectroscopic Signatures

TechniqueObserved PeaksStructural AssignmentReferences
¹H NMRδ 10.2 (s, 1H)Hydrazone NH
¹³C NMRδ 165.3 (s)Ester carbonyl
IR1695 cm⁻¹C=O stretch

How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Advanced Research Question
Answer:

  • Crystallization : Grow single crystals via slow evaporation of ethanol solutions .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX programs for structure refinement .
  • Key Findings :
    • The Z-configuration of the hydrazone group is stabilized by intramolecular N–H⋯O hydrogen bonds .
    • Dihedral angles between aromatic and hydrazone planes (e.g., ~10°) indicate near-coplanarity, influencing conjugation .

Q. Table 3: Crystallographic Data (Ethyl Ester Analogue)

ParameterValueReferences
Space groupP 1
Unit cell dimensionsa = 7.42 Å, b = 9.12 Å, c = 10.25 Å
Hydrogen bond lengthN–H⋯O = 2.02 Å

What computational approaches predict the compound’s molecular interactions and stability?

Advanced Research Question
Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions using parameters like topological polar surface area (96.5 Ų) and logP (3.6) to assess hydrophobicity .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to evaluate electronic stability and reactivity .
  • Docking Studies : Model interactions with biological targets (e.g., COX-2 enzymes) using the methoxy group as a hydrogen bond acceptor .

How can researchers address contradictions in reported synthetic yields or spectral data?

Advanced Research Question
Answer:

  • Yield Discrepancies : Optimize reaction time and catalyst loading. For example, prolonged reflux (>8 hours) may degrade sensitive hydrazone groups .
  • Spectral Variations : Verify solvent effects on NMR shifts (e.g., DMSO vs. CDCl₃) and calibrate instruments with internal standards .
  • Case Study : Ethyl ester analogues show 91% yield under controlled conditions, while unoptimized methods report <70% .

How do substituent modifications (e.g., methoxy vs. methyl) influence physicochemical properties?

Advanced Research Question
Answer:

  • Electron-Donating Effects : Methoxy groups enhance resonance stabilization of the hydrazone moiety, increasing thermal stability (melting point: 94°C for ethyl ester vs. 82°C for methyl-substituted analogues) .
  • Bioactivity : Methoxy groups improve solubility and target affinity compared to hydrophobic methyl substituents .

Q. Table 4: Substituent Impact on Properties

SubstituentMelting Point (°C)logPReferences
4-OCH₃94 (ethyl ester)3.6
4-CH₃82 (ethyl ester)4.1

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